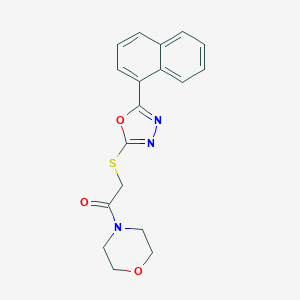![molecular formula C15H12N2O2S2 B270134 2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone, commonly known as MOTE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOTE is a member of the oxadiazole family, which has been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of MOTE is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. MOTE has been shown to induce apoptosis in cancer cells by activating caspases and upregulating the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
MOTE has been shown to have a significant effect on various biochemical and physiological processes in the body. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, MOTE has been shown to have a neuroprotective effect by reducing oxidative stress and preventing neuronal damage.
Advantages and Limitations for Lab Experiments
The advantages of using MOTE in lab experiments include its high potency and selectivity towards cancer cells. Moreover, MOTE is relatively easy to synthesize, making it a cost-effective option for drug discovery and development. However, the limitations of using MOTE in lab experiments include its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
The potential applications of MOTE are vast and include its use in drug discovery and development, as well as its use as a therapeutic agent for various diseases. Future research should focus on the optimization of the synthesis method to improve the yield and purity of the compound. Moreover, further studies are needed to understand the mechanism of action of MOTE and its potential for use in combination with other drugs. Finally, the development of novel formulations of MOTE that improve its solubility and bioavailability is an area of research that should be explored.
Conclusion:
In conclusion, MOTE is a synthetic compound that has shown significant potential for use in drug discovery and development. The compound has exhibited a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The mechanism of action of MOTE is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. Future research should focus on the optimization of the synthesis method, understanding the mechanism of action, and the development of novel formulations of MOTE.
Synthesis Methods
The synthesis of MOTE involves the reaction of 2-(2-thienyl)ethanone with 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a suitable base. The reaction yields MOTE as a yellow solid with a melting point of 118-120°C. The purity of the compound can be confirmed by using various spectroscopic techniques such as NMR, IR, and Mass Spectrometry.
Scientific Research Applications
MOTE has shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The compound has been extensively studied for its potential use in drug discovery and development. MOTE has been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics and antifungal agents. Moreover, MOTE has exhibited significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
properties
Product Name |
2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone |
|---|---|
Molecular Formula |
C15H12N2O2S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C15H12N2O2S2/c1-10-4-2-5-11(8-10)14-16-17-15(19-14)21-9-12(18)13-6-3-7-20-13/h2-8H,9H2,1H3 |
InChI Key |
IDYQGYSXQNLFTB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)C3=CC=CS3 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B270052.png)
![N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270054.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270056.png)
![N-(3-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270057.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270058.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270059.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B270061.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B270064.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270065.png)




